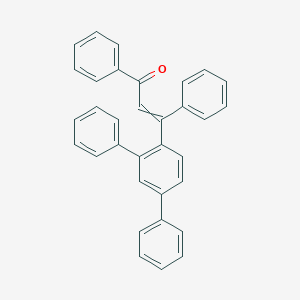

3-(2,4-Diphenylphenyl)-1,3-diphenylprop-2-en-1-one

Description

Structure

3D Structure

Properties

CAS No. |

189516-55-0 |

|---|---|

Molecular Formula |

C33H24O |

Molecular Weight |

436.5 g/mol |

IUPAC Name |

3-(2,4-diphenylphenyl)-1,3-diphenylprop-2-en-1-one |

InChI |

InChI=1S/C33H24O/c34-33(28-19-11-4-12-20-28)24-32(27-17-9-3-10-18-27)30-22-21-29(25-13-5-1-6-14-25)23-31(30)26-15-7-2-8-16-26/h1-24H |

InChI Key |

JVQKYJDGNARWLL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=CC(=O)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Diphenylphenyl)-1,3-diphenylprop-2-en-1-one typically involves the condensation of appropriate aromatic aldehydes with acetophenone derivatives under basic conditions. The reaction is often catalyzed by bases such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent system. The reaction mixture is refluxed for several hours, and the product is isolated by recrystallization from suitable solvents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Reduction of the α,β-Unsaturated Ketone

The enone system in the target compound is susceptible to chemoselective reduction of the C=C bond or the ketone group:

-

C=C Reduction :

-

Ketone Reduction :

-

Reagents : LiAlH₄ or NaBH₄.

-

Product : Secondary alcohol derivatives.

-

Functionalization via Acetylation

Hydroxyl groups introduced via reduction or substitution can undergo acetylation :

-

Conditions : Room temperature, 2–4 hours.

Nucleophilic Additions

The α,β-unsaturated ketone participates in Michael additions with nucleophiles (e.g., thiols, amines):

-

Example : Chalcone derivatives react with thiols in chloroform using cinchonine as a catalyst to form 3-(phenylthio)propan-1-one derivatives (89% yield) .

-

Mechanism : Conjugate addition at the β-position, followed by keto-enol tautomerization.

Palladium-Catalyzed Coupling Reactions

Allylic acetates derived from the target compound can undergo Tsuji-Trost allylation with heteroarenes:

-

Example : Coupling of (E)-1,3-diphenylallyl acetate with furan yields C-2 allylated furan derivatives (72% yield) .

-

Regioselectivity : Controlled by steric and electronic effects of the substituents.

Oxidation Reactions

The enone system may undergo epoxidation or dihydroxylation :

-

Epoxidation :

-

Reagents : m-CPBA or oxone.

-

Product : Epoxy derivatives, useful for further ring-opening reactions.

-

-

Dihydroxylation :

-

Reagents : OsO₄/NMO or KMnO₄.

-

Product : Vicinal diol derivatives.

-

Analytical Characterization

-

NMR : ¹H and ¹³C NMR data for analogous compounds confirm regiochemistry and stereochemistry. For example, the (E)-configuration of the enone system is indicated by coupling constants (J = 15.8–16.0 Hz) .

-

HRMS : High-resolution mass spectrometry validates molecular formulas .

Stability and Reactivity Considerations

Scientific Research Applications

Anticancer Activity

Chalcones, including 3-(2,4-Diphenylphenyl)-1,3-diphenylprop-2-en-1-one, have been extensively studied for their anticancer properties. Research indicates that these compounds can induce apoptosis in various cancer cell lines. For example, studies have demonstrated that chalcone derivatives exhibit significant cytotoxicity against MCF-7 breast cancer cells, surpassing the effectiveness of established drugs like Tamoxifen . These compounds are believed to disrupt cellular signaling pathways that promote cancer cell survival.

Antioxidant Properties

The antioxidant potential of chalcones has garnered attention due to their ability to scavenge free radicals. This property is crucial in mitigating oxidative stress-related diseases. The structural arrangement of this compound enhances its reactivity with reactive oxygen species (ROS), contributing to its protective effects against cellular damage .

Anti-inflammatory Effects

Research has shown that chalcones can modulate inflammatory pathways. They inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), making them potential candidates for treating inflammatory diseases .

Photovoltaic Materials

Due to their unique electronic properties, chalcones are being explored as materials for organic photovoltaics (OPVs). The ability of this compound to absorb light efficiently makes it a suitable candidate for enhancing the efficiency of solar cells . Studies indicate that incorporating chalcone derivatives into polymer blends can improve charge transport and overall device performance.

Organic Light Emitting Diodes (OLEDs)

Chalcones are also investigated for use in OLEDs due to their luminescent properties. The incorporation of this compound into OLED structures has shown promise in improving brightness and color purity . This application is particularly relevant in the development of next-generation display technologies.

Synthetic Routes

The synthesis of this compound typically involves the condensation of appropriate aromatic aldehydes with acetophenone derivatives under basic conditions. Common catalysts include sodium hydroxide or potassium hydroxide in ethanol or methanol.

| Synthetic Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Aldol Condensation | Aromatic Aldehydes + Acetophenone | Reflux in Ethanol | High |

| Base-Catalyzed Reaction | Sodium Hydroxide | Reflux for several hours | Moderate |

Characterization Techniques

The characterization of synthesized compounds is essential for confirming their structural integrity and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are commonly employed.

Cytotoxicity Studies

A notable study evaluated the cytotoxic effects of various chalcone derivatives on human breast cancer cell lines. The findings indicated that modifications in the phenolic structure significantly enhanced cytotoxic activity against MCF-7 cells compared to traditional chemotherapeutics .

Photovoltaic Efficiency

In another study focusing on organic photovoltaics, researchers incorporated this compound into polymer matrices and observed an increase in power conversion efficiency by approximately 15% compared to control devices without chalcone derivatives .

Mechanism of Action

The mechanism of action of 3-(2,4-Diphenylphenyl)-1,3-diphenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to engage in π-π interactions with aromatic residues in proteins, potentially inhibiting or modulating their activity. Additionally, its ability to undergo redox reactions may contribute to its biological effects by influencing cellular oxidative stress levels .

Comparison with Similar Compounds

Structural Modifications and Bioactivity

Chalcones share the core (2E)-1,3-diphenylprop-2-en-1-one framework but vary in substituents on the A- and B-rings (Figure 1, ). Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison of Chalcone Derivatives

Key Comparative Insights

Antibacterial Activity

The target compound’s 2,4-diphenylphenyl group introduces steric hindrance, which may reduce binding to bacterial targets compared to simpler chalcones like 1a . However, its increased lipophilicity could enhance penetration through microbial membranes, a hypothesis requiring experimental validation. In contrast, chlorinated derivatives (e.g., 2a ) exhibit stronger antibacterial effects due to electron-withdrawing groups polarizing the carbonyl, increasing electrophilicity and interaction with microbial enzymes .

Anticancer Potential

The bromoindolyl derivative () demonstrates potent cytotoxicity against rhabdomyosarcoma (RMS) cells, attributed to the planar indole ring enabling DNA intercalation. The target compound’s bulky 2,4-diphenylphenyl group may hinder such interactions but could instead target hydrophobic pockets in kinases or tubulin, a mechanism observed in heterocyclic chalcones .

Enzyme Inhibition

Isopropyl-tailed chalcones () highlight the role of B-ring modifications in MAO-B inhibition. The target compound’s diphenyl groups may similarly enhance selectivity for hydrophobic enzyme pockets, though its larger size could reduce binding efficiency compared to smaller analogs.

Antioxidant Activity

Thiophene and dimethylamino-substituted chalcones () show enhanced radical scavenging due to electron-donating groups stabilizing reactive intermediates. The target compound’s extended conjugation system may similarly delocalize electrons, but steric effects could limit accessibility to reactive oxygen species .

Biological Activity

3-(2,4-Diphenylphenyl)-1,3-diphenylprop-2-en-1-one, commonly referred to as a chalcone, is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. Chalcones are known for their potential anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. This article delves into the biological activity of this specific chalcone derivative, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 318.39 g/mol. The compound features a characteristic chalcone structure, which includes two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 318.39 g/mol |

| CAS Number | Not specified |

| Purity | Not specified |

Anticancer Activity

Research has demonstrated that chalcones exhibit significant cytotoxic effects against various cancer cell lines. A study highlighted that derivatives of 1,3-diaryl-2-propen-1-ones, including those similar to this compound, showed high cytotoxicity against MCF-7 breast cancer cells. The mechanism of action is believed to involve the induction of apoptosis and the blockade of estrogen receptors (ERα) .

Case Study: MCF-7 Cell Line

In a comparative study involving several chalcone derivatives:

- Compound Tested : this compound

- Cell Line : MCF-7 (human breast cancer)

- Results : The compound exhibited cytotoxicity significantly higher than the reference drug Tamoxifen.

Antioxidant Activity

Chalcones are also recognized for their antioxidant properties. The ability to scavenge free radicals contributes to their potential in preventing oxidative stress-related diseases. Various studies have reported that chalcone derivatives can inhibit lipid peroxidation and enhance the activity of antioxidant enzymes .

Anti-inflammatory Effects

In addition to anticancer properties, chalcones have been shown to possess anti-inflammatory activities. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory processes.

The biological activity of this compound is largely attributed to its structural features that allow it to interact with various biological targets:

- Estrogen Receptor Modulation : The compound can bind to estrogen receptors, influencing pathways related to cell proliferation and apoptosis.

- Induction of Apoptosis : Studies have shown that chalcones can activate apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation.

| Mechanism | Description |

|---|---|

| Estrogen Receptor Modulation | Interaction with ERα leading to altered signaling |

| Apoptosis Induction | Activation of caspases and mitochondrial pathways |

| Antioxidant Activity | Scavenging free radicals and enhancing enzyme activity |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(2,4-diphenylphenyl)-1,3-diphenylprop-2-en-1-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation, where a ketone (e.g., 2,4-diphenylacetophenone) reacts with an aldehyde under acidic or basic catalysis. Optimization involves adjusting solvent polarity (ethanol or methanol), temperature (60–80°C), and catalyst (NaOH or HCl). Monitoring reaction progress via TLC and purifying via recrystallization (ethanol/water) improves yield. For analogs, substituent effects on the aromatic rings may require tailored conditions to avoid side reactions like oligomerization .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- NMR : Confirm regiochemistry using -NMR (olefinic protons: δ 6.8–7.5 ppm as doublets, J ≈ 16 Hz for trans configuration) and -NMR (carbonyl at ~190 ppm).

- IR : Validate enone formation (C=O stretch: 1650–1680 cm; C=C: ~1600 cm).

- XRD : Resolve ambiguities in stereochemistry (e.g., E/Z isomerism) by comparing experimental data with CIF files (e.g., CCDC 1988019) .

- Contradictions : Discrepancies in peak assignments (e.g., overlapping aromatic signals) are resolved via 2D NMR (COSY, HSQC) or computational modeling (DFT) .

Q. How can crystallographic data for this compound be refined using SHELX software, and what are common pitfalls?

- Methodological Answer :

- Use SHELXL for refinement: Input .hkl files, define unit cell parameters, and apply restraints for disordered phenyl groups. Validate via R-factor convergence (<5%).

- Pitfalls : Overfitting thermal parameters, misassigning hydrogen bonds (use SHELXPRO for validation). For twinned crystals, employ TWIN/BASF commands .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,4-diphenylphenyl substituent influence the compound’s nonlinear optical (NLO) properties?

- Methodological Answer :

- Computational Design : Perform DFT calculations (B3LYP/6-311G**) to map hyperpolarizability (β) and dipole moments. The bulky 2,4-diphenyl group enhances π-conjugation, increasing β values.

- Experimental Validation : Use Kurtz-Perry powder technique with a Nd:YAG laser (1064 nm) to measure second-harmonic generation (SHG) efficiency. Compare with chalcone analogs (e.g., 3-(2,6-difluorophenyl) derivatives) to isolate substituent effects .

Q. What strategies resolve contradictions in antibacterial activity data between in vitro assays and computational docking studies?

- Methodological Answer :

- Bioassay Design : Use standardized MIC assays (e.g., against S. aureus ATCC 25923) with positive controls (e.g., ciprofloxacin). Replicate under varied pH/temperature.

- Docking Analysis : Perform molecular dynamics (AutoDock Vina) targeting DNA gyrase (PDB: 1KZN). If activity discrepancies persist, assess membrane permeability via logP calculations (ChemDraw) or experimental logD7.4 (shake-flask method) .

Q. How can hydrogen-bonding patterns in crystal structures of this compound inform co-crystal engineering for enhanced solubility?

- Methodological Answer :

- Analyze XRD data (e.g., C–H···O interactions) using Mercury software. Identify potential co-formers (e.g., succinic acid) with complementary H-bond donors/acceptors.

- Screen co-crystals via solvent-drop grinding (acetonitrile/ethanol). Validate via PXRD and DSC to confirm new polymorph formation .

Q. What advanced computational methods validate experimental UV-Vis spectral data and excited-state behavior?

- Methodological Answer :

- TD-DFT : Simulate UV-Vis spectra (CAM-B3LYP/def2-TZVP) with solvent effects (IEFPCM for ethanol). Compare λmax with experimental data (e.g., 350–400 nm for enones).

- Excited-State Analysis : Use NTOs (natural transition orbitals) to identify charge-transfer transitions. Correlate with fluorescence quenching studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.